

# Technical Whitepaper: Molecular Structure and Conformation of Benzamide Derivatives

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## Compound of Interest

Compound Name: 2-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B017525

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Disclaimer: Detailed crystallographic and conformational data for the specific molecule, **2-amino-N-(3,4-dimethylphenyl)benzamide**, is not available in public literature based on the conducted search. However, a comprehensive analysis of the closely related compound, N-(3,4-dimethylphenyl)benzamide, has been performed, for which crystallographic data is publicly accessible<sup>[1]</sup>. This guide provides a detailed examination of this analogue to serve as a structural reference for researchers.

The requested molecule, **2-amino-N-(3,4-dimethylphenyl)benzamide**, has the following chemical structure:

Caption: 2D structure of **2-amino-N-(3,4-dimethylphenyl)benzamide**.

## Molecular Structure and Conformation of N-(3,4-Dimethylphenyl)benzamide

This section details the experimentally determined solid-state structure of N-(3,4-dimethylphenyl)benzamide (N34DMPBA), a structural analogue of the target compound. The analysis is based on single-crystal X-ray diffraction data.

## Conformation

The determined structure of N-(3,4-dimethylphenyl)benzamide reveals specific conformational features. The conformation of the N—H bond is anti to the meta-methyl substituent on the

aniline ring. This arrangement is similar to that observed in N-(3,4-dichlorophenyl)benzamide but contrasts with the syn conformation seen in N-(3,4-dimethylphenyl)acetamide[1]. The bond parameters are generally consistent with those found in other benzanilide structures[1].

In the crystal lattice, molecules are organized into a column-like structure extending along the a-axis, a packing arrangement facilitated by intermolecular N—H···O hydrogen bonds[1].

## Crystallographic Data

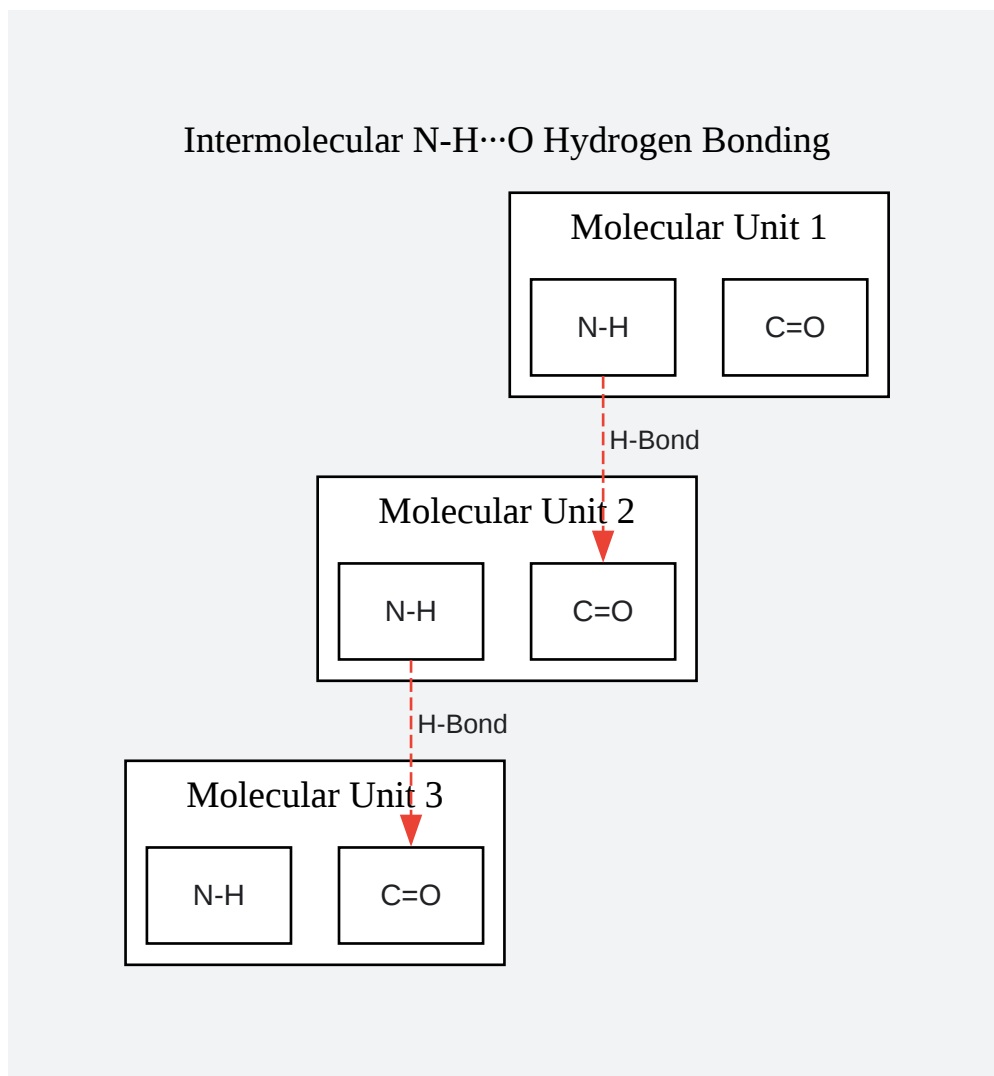
The compound was analyzed using single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized below.

Parameter	Value
Chemical Formula	C <sub>15</sub> H <sub>15</sub> NO
Formula Weight	225.28
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	9.1082 (2)
b (Å)	9.8123 (2)
c (Å)	28.5126 (8)
V (Å <sup>3</sup> )	2548.24 (10)
Z	8
Temperature (K)	295 (2)
Radiation	Mo Kα
μ (mm <sup>-1</sup> )	0.07
Reflections Collected	21605
Independent Reflections	2527
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.058
wR(F <sup>2</sup> )	0.194
Goodness-of-fit (S)	0.97

Table 1: Crystallographic data and refinement details for N-(3,4-dimethylphenyl)benzamide[1].

## Intermolecular Interactions

The primary intermolecular force governing the crystal packing of N-(3,4-dimethylphenyl)benzamide is hydrogen bonding. Specifically, N—H···O hydrogen bonds link adjacent molecules, forming a stable, repeating chain that propagates through the crystal.



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Caption: Intermolecular hydrogen bonding in N-(3,4-dimethylphenyl)benzamide.

## Experimental Protocols

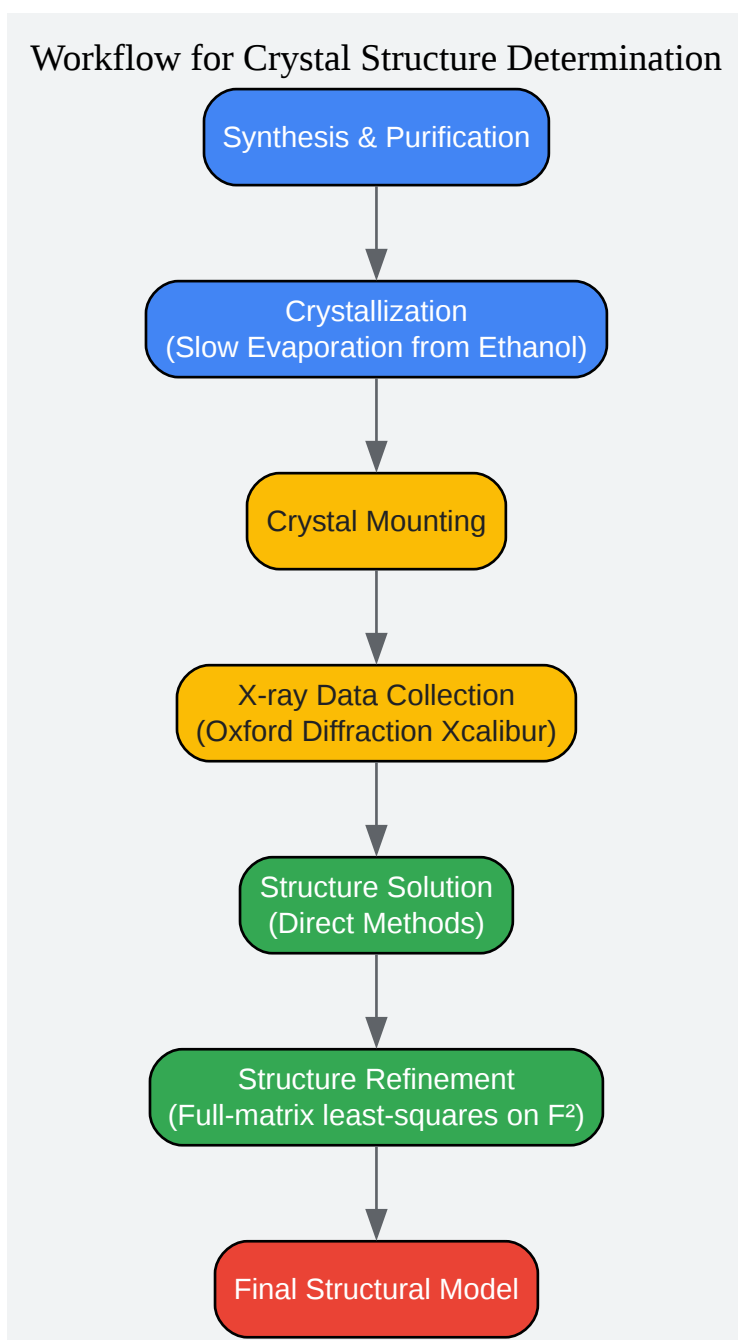
The following section outlines the methodology used for the synthesis and structural determination of N-(3,4-dimethylphenyl)benzamide.

## Synthesis and Crystallization

The title compound was prepared according to established literature methods[1]. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanolic solution[1].

## X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on an Oxford Diffraction Xcalibur System diffractometer for data collection at 295 K[1]. The structure was solved using direct methods and refined on  $F^2$  by a full-matrix least-squares technique. Hydrogen atoms bonded to carbon were placed in geometrically calculated positions and treated as riding atoms. The final refinement statistics confirm the quality of the determined structure[1].



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Caption: Experimental workflow for structural analysis.

## Conclusion

While direct experimental data for **2-amino-N-(3,4-dimethylphenyl)benzamide** remains elusive in the surveyed literature, the detailed crystallographic analysis of the analogue N-(3,4-dimethylphenyl)benzamide provides valuable structural insights. The conformation is characterized by an anti arrangement of the N-H bond relative to the meta-methyl group, and its crystal structure is stabilized by intermolecular N—H $\cdots$ O hydrogen bonds[1]. This information serves as a robust starting point for researchers and drug development professionals interested in this class of compounds, forming a basis for computational modeling and guiding future experimental work.

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## References

- 1. N-(3,4-Dimethylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
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